molecular formula C13H18BFO4S B1446018 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1627596-00-2

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1446018
M. Wt: 300.2 g/mol
InChI Key: IJZCAGDXMTWQTH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2F5MSP-TMDD) is a novel boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. 2F5MSP-TMDD is a member of the family of boronic acids, which are compounds that contain a boron atom covalently bonded to two oxygen atoms and two hydrogen atoms. These compounds have been studied extensively due to their ability to form strong bonds with a variety of other molecules, including carbohydrates and proteins.

Scientific Research Applications

Synthesis and Molecular Structure

The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, closely related to the queried compound, has been synthesized using rhodium-catalyzed hydroboration and characterized through X-ray diffraction. This study contributes to understanding the molecular structure of such compounds (Coombs et al., 2006).

Inhibitory Activity Against Serine Proteases

2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, similar to the queried compound, have shown inhibitory activity against serine proteases, including thrombin. This indicates potential biomedical applications of these compounds (Spencer et al., 2002).

Density Functional Theory (DFT) Studies

Studies involving similar compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have employed DFT for conformational analysis. These studies help in understanding the physicochemical properties of such compounds, which can be crucial for various applications (Huang et al., 2021).

Herbicide Properties

The introduction of fluorine atoms into compounds similar to the queried chemical has been shown to change their herbicidal properties significantly. This indicates the potential application of such compounds in agriculture and pest control (Hamprecht et al., 2004).

Polymer Synthesis

Compounds of a similar nature have been used in polymerization processes, such as the Suzuki-Miyaura coupling polymerization. This indicates their potential application in creating polymers with specific characteristics (Yokozawa et al., 2011).

Electrochemical Properties

Research on sulfur-containing organoboron compounds related to the queried chemical has explored their electrochemical properties. These findings can be pivotal in developing new electrochemical applications (Tanigawa et al., 2016).

properties

IUPAC Name

2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCAGDXMTWQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
L Zhao, Y Yang, Y Guo, L Yang, J Zhang, J Zhou… - Bioorganic & Medicinal …, 2017 - Elsevier
BRD4 is an attractive target for antitumor due to its important role in regulation of gene transcription. In this paper, we synthesized a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one …
Number of citations: 13 www.sciencedirect.com
X Liu, Z Wu, J Tian, X Yuan, L Zhao, P Chen… - Medicinal Chemistry …, 2018 - Springer
Bromodomain protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) protein family. It binds to acetylated histones that regulate gene transcription …
Number of citations: 2 link.springer.com

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